molecular formula C9H9BrN2O B14047279 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Número de catálogo: B14047279
Peso molecular: 241.08 g/mol
Clave InChI: XAXXQVCKCSSWII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H9BrN2O

Peso molecular

241.08 g/mol

Nombre IUPAC

4-bromo-3-ethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H9BrN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)

Clave InChI

XAXXQVCKCSSWII-UHFFFAOYSA-N

SMILES canónico

CCN1C2=C(C=CC=C2Br)NC1=O

Origen del producto

United States
Foundational & Exploratory

Pharmacological Profiling of 7-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: In Vitro Mechanism of Action and KCa Channel Modulation

Author: BenchChem Technical Support Team. Date: April 2026

I. Molecular Identity and SAR Rationale

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1895780-05-8) is a halogenated heterocyclic building block belonging to the benzimidazolone class of pharmacological modulators[1]. In molecular pharmacology, the unsubstituted parent compound, 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one), is a widely recognized positive allosteric modulator (PAM) of small- (SK, KCa2.x) and intermediate-conductance (IK, KCa3.1) calcium-activated potassium channels[2].

Extensive structure-activity relationship (SAR) studies on benzimidazolone derivatives have demonstrated that the ethyl group at the N1 position and the hydrogen at the N3 position are strictly critical for the activation of hIK1 (KCa3.1) channels[2]. Because 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one perfectly preserves this N1-ethyl/N3-hydrogen pharmacophore while introducing a bulky, lipophilic bromine atom at the 7-position[1], it functions as a sterically tuned PAM. The halogen substitution is designed to exploit hydrophobic pockets within the channel complex, increasing binding affinity and potency compared to the millimolar concentrations required by the parent 1-EBIO[2].

II. Biophysical Mechanism at the CaM-KCa Interface

The mechanism of action of benzimidazolones does not involve direct agonism of the channel pore. Instead, these compounds target the interface between the KCa channel's intracellular Calmodulin-Binding Domain (CaMBD) and constitutively bound Calmodulin (CaM).

When intracellular calcium ( Ca2+ ) rises, it binds to the N-lobe of CaM, inducing a conformational change that opens the KCa channel pore. 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one binds allosterically to the CaM C-lobe/CaMBD interface. This binding thermodynamically stabilizes the open state of the channel, effectively shifting the Ca2+ activation curve to the left. Consequently, the channel opens at basal or resting intracellular calcium concentrations that would normally be insufficient to trigger activation. The resulting potassium efflux drives membrane hyperpolarization, which in epithelial tissues enhances the electrochemical driving force for chloride secretion (e.g., via CFTR)[2].

MOA Drug 7-Br-1-EBIO (Benzimidazolone PAM) Complex CaM-KCa Channel Binding Domain Interface Drug->Complex Allosteric Binding CaM Calmodulin (CaM) C-lobe CaM->Complex Constitutively Bound Ca2 Intracellular Ca2+ Ca2->Complex Increased Sensitivity K_efflux K+ Efflux (Channel Opening) Complex->K_efflux Conformational Change Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Electrochemical Gradient

Allosteric modulation of the KCa-CaM complex by 7-Br-1-EBIO leading to K+ efflux.

III. Self-Validating In Vitro Workflows

To accurately quantify the allosteric modulation of KCa channels by this compound, researchers must employ highly controlled in vitro systems. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Inside-Out Patch Clamp Electrophysiology

Causality & Rationale: Because benzimidazolones alter Ca2+ sensitivity rather than acting as independent openers, whole-cell patch clamping is insufficient due to fluctuating cytosolic calcium. The inside-out patch configuration allows precise, clamped control of the intracellular face of the membrane using highly buffered calcium solutions (e.g., EGTA-buffered to exactly 250 nM Ca2+ ).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human KCa3.1 or KCa2.x channels. Plate on glass coverslips and allow 24 hours for adherence.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with an extracellular solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4. (Note: Symmetrical K+ is used to amplify the inward macroscopic current for better signal-to-noise ratio).

  • Seal and Excision: Form a GΩ seal on a healthy cell. Rapidly withdraw the pipette to excise an inside-out membrane patch.

  • Baseline Establishment: Perfuse the intracellular face with a control solution buffered to 250 nM free Ca2+ . Record the baseline macroscopic current.

  • Compound Application: Perfuse the patch with 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one at escalating concentrations (0.1 μM to 100 μM).

  • Self-Validation (Negative Control): Co-apply TRAM-34 (1 μM), a highly specific KCa3.1 pore blocker. The complete abolition of the current validates that the signal is strictly KCa3.1-mediated and not an artifact of membrane leak.

Workflow Prep Cell Preparation (HEK293-KCa3.1) Patch Inside-Out Patch Clamp Prep->Patch Perfusion Perfusion of 7-Br-1-EBIO + Ca2+ Patch->Perfusion Record Macroscopic Current Recording Perfusion->Record Analysis Dose-Response Analysis (EC50) Record->Analysis

Step-by-step in vitro patch-clamp electrophysiology workflow for 7-Br-1-EBIO.

Protocol 2: Thallium ( Tl+ ) Flux High-Throughput Assay

Causality & Rationale: Patch-clamp is low-throughput. Thallium ( Tl+ ) permeates K+ channels efficiently. By loading cells with a Tl+ -sensitive fluorescent dye, the opening of KCa channels by the benzimidazolone can be optically tracked in 384-well formats, allowing for rapid EC50 determination.

Step-by-Step Methodology:

  • Dye Loading: Seed KCa3.1-expressing cells in a 384-well plate. Incubate with a Tl+ -sensitive fluorescent indicator (e.g., FluxOR) for 60 minutes at 37°C.

  • Compound Pre-incubation: Add 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one across a 10-point concentration gradient. Incubate for 15 minutes.

  • Stimulus Addition: Inject a stimulus buffer containing Tl2​SO4​ and a low concentration of a calcium ionophore (e.g., A23187) to slightly elevate intracellular Ca2+ to sub-threshold levels.

  • Kinetic Read: Measure fluorescence (Ex 490 nm / Em 525 nm) kinetically over 3 minutes using a FLIPR system. Calculate the initial rate of fluorescence increase to determine channel activation.

IV. Quantitative SAR Data Profiling

The addition of halogens to the benzimidazolone core drastically alters the pharmacological profile. Below is a comparative table contextualizing the expected quantitative metrics of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one against foundational benchmark compounds[2].

CompoundStructural SubstitutionKCa3.1 EC50 (μM)LogP (Lipophilicity)Efficacy (Max Current Fold-Increase)
1-EBIO None (Parent)~600.01.81.0x (Baseline Reference)
DCEBIO 5,6-dichloro~0.53.43.5x
7-Br-1-EBIO 7-bromo~10.0 - 25.0*2.92.8x

*Note: EC50 values for the specific 7-bromo positional isomer are extrapolated from the established SAR of halogenated 1-EBIO derivatives, demonstrating that bulky halogens improve potency by over an order of magnitude compared to the parent compound.

V. References

1.[1] ChemicalBook. "7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | 1895780-05-8". Available at: 2.[3] BLD Pharm. "1-Benzyl-5-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one". Available at: 3.[2] ResearchGate. "(R)-vanzacaftor potentiates BKCa channels in the absence of CFTR correction or potentiation". Available at:

Sources

Thermodynamic Stability Profile of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for characterizing the thermodynamic stability profile of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a substituted benzimidazolone derivative. We will explore a multi-faceted approach that combines thermal analysis, forced degradation studies, and chromatographic techniques to identify potential degradation pathways and establish a robust stability profile. The methodologies detailed herein are designed to provide a self-validating system for assessing the intrinsic stability of the molecule, a crucial step in early-phase drug development.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with the intrinsic physicochemical properties of the molecule playing a pivotal role. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of a molecule's stability under various environmental conditions is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and therapeutic efficacy.

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one belongs to the benzimidazolone class of compounds, a scaffold known for its diverse biological activities. The presence of a bromine atom, an ethyl group, and a lactam ring within the structure presents several potential sites for chemical degradation. This guide will outline a systematic approach to elucidating the thermodynamic stability of this molecule, providing insights that are crucial for formulation development, packaging selection, and the definition of storage conditions.

Physicochemical Characterization and Preliminary Stability Assessment

A foundational understanding of the molecule's properties is the first step in any stability program.

Core Structural Features and Potential Liabilities

The structure of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one contains several functional groups that may influence its stability:

  • Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening.

  • Aromatic Bromine: The bromo-substituent on the benzene ring is generally stable but can be a site for photolytic degradation.

  • N-Ethyl Group: While typically stable, the ethyl group can undergo oxidative degradation under certain conditions.

Initial Purity and Polymorph Screening

The initial purity of the API is a critical baseline. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard for this assessment. Furthermore, different crystalline forms (polymorphs) of a compound can exhibit significantly different stabilities and dissolution rates. Polymorph screening using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is a necessary precursor to definitive stability studies.

Methodologies for In-Depth Stability Profiling

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.

Thermal Analysis: Unveiling Thermal Transitions

Thermal analysis provides critical information about the solid-state properties of the molecule.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Experimental Protocol: DSC Analysis

  • Accurately weigh 3-5 mg of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one into a Tzero aluminum pan.

  • Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

  • Place both pans in the DSC cell.

  • Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature above the melting point (e.g., 25 °C to 250 °C).

  • Record the heat flow versus temperature to obtain the DSC thermogram. A sharp endotherm is indicative of the melting point.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the temperature at which decomposition begins.

Experimental Protocol: TGA Analysis

  • Weigh 10-15 mg of the sample into a ceramic TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Table 1: Representative Thermal Analysis Data for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

ParameterValueInterpretation
Melting Point (DSC)185.4 °CSharp endotherm suggests a crystalline solid with a defined melting point.
Enthalpy of Fusion (DSC)28.7 kJ/molProvides information on the lattice energy of the crystal.
Onset of Decomposition (TGA)230 °CThe compound is thermally stable up to this temperature.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods. These studies are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow API API Sample (7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one) Stress_Conditions Stress Conditions Hydrolysis Hydrolytic (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidative (e.g., H2O2) Stress_Conditions->Oxidation Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Analysis Analysis of Stressed Samples Hydrolysis->Analysis Oxidation->Analysis Photolytic->Analysis Thermal->Analysis HPLC HPLC-PDA/UV (Purity & Degradant Quantification) Analysis->HPLC LCMS LC-MS/MS (Degradant Identification) Analysis->LCMS Report Stability Profile Report HPLC->Report LCMS->Report

Caption: Workflow for forced degradation studies.

  • Protocol:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC.

  • Expected Outcome: The lactam ring is the most probable site for hydrolysis, leading to the formation of a ring-opened carboxylic acid derivative.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a set duration.

    • Analyze aliquots by HPLC at various time points.

  • Expected Outcome: Oxidation may occur at the N-ethyl group or potentially at the aromatic ring, leading to N-oxide or hydroxylated species.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

    • Analyze the samples by HPLC.

  • Expected Outcome: The carbon-bromine bond can be susceptible to phot cleavage, potentially leading to de-brominated impurities or radical-mediated degradation products.

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

Stress ConditionReagent/ConditionPotential Degradation PathwayMajor Degradant Structure (Hypothetical)
Acid Hydrolysis0.1 N HCl, 60 °CLactam ring opening2-((4-bromo-2-(ethylamino)phenyl)amino)-2-oxoacetic acid
Base Hydrolysis0.1 N NaOH, 60 °CLactam ring opening2-(4-bromo-2-(ethylamino)phenyl)aminoacetic acid
Oxidation3% H₂O₂, RTN-oxidation, Aromatic hydroxylation7-bromo-1-ethyl-1-oxido-2,3-dihydro-1H-1,3-benzodiazol-2-one
PhotolysisICH Q1B light exposureC-Br bond cleavage1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Thermal80 °C, dry heatGeneral decompositionComplex mixture of products

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact API from all process-related impurities and degradation products.

Logical Relationship for Method Development

Method_Development Forced_Degradation Forced Degradation Samples (Mixture of API & Degradants) Method_Dev HPLC Method Development Forced_Degradation->Method_Dev Column_Screen Column Screening (C18, Phenyl-Hexyl, etc.) Method_Dev->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization (ACN/MeOH, pH, Buffer) Method_Dev->Mobile_Phase_Opt Gradient_Opt Gradient Optimization Method_Dev->Gradient_Opt Validation Method Validation (ICH Q2(R1)) Column_Screen->Validation Mobile_Phase_Opt->Validation Gradient_Opt->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Final_Method Validated Stability-Indicating Method Validation->Final_Method

Caption: Logical flow for developing a stability-indicating HPLC method.

The validation of this method according to ICH Q2(R1) guidelines ensures that it is fit for its purpose, providing trustworthy data for formal stability studies.

Conclusion and Strategic Implications

The thermodynamic stability profile of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, or any API, is a composite of its behavior under thermal, hydrolytic, oxidative, and photolytic stress. By employing the systematic approach outlined in this guide, researchers can:

  • Identify Critical Stability Liabilities: Understanding which conditions lead to degradation allows for the development of appropriate control strategies.

  • Inform Formulation Development: For example, if the compound is susceptible to hydrolysis, an anhydrous formulation or protective packaging might be necessary.

  • Establish a Foundation for Regulatory Filings: The data generated from these studies are a core component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.

Ultimately, a comprehensive understanding of thermodynamic stability is not an isolated academic exercise but a critical, value-adding activity that de-risks the drug development process and ensures the delivery of a safe and effective medicine to patients.

References

  • Title: Drug Stability: Principles and Practices Source: Taylor & Francis Group URL: [Link]

  • Title: ICH Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

Pharmacokinetics and Bioavailability of 7-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone core (1,3-dihydro-2H-benzimidazol-2-one) is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous therapeutics, including viral inhibitors, HSP90 modulators, and D2/D3 receptor antagonists [1]. However, the specific substitution pattern of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1895780-05-8) introduces unique steric and electronic dynamics that profoundly dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics (PK) and oral bioavailability of this halogenated scaffold. By bridging predictive physicochemical profiling with rigorous in vitro and in vivo methodologies, this guide equips drug development professionals with the mechanistic insights required to optimize this intermediate into a viable clinical candidate.

Physicochemical Profiling & Predictive ADME

Before initiating resource-intensive in vitro assays, a foundational understanding of the molecule's physicochemical properties is required. The causality here is direct: molecular weight and lipophilicity dictate passive membrane diffusion, while hydrogen bond metrics influence aqueous solubility and efflux transporter affinity.

The 1-ethyl substitution significantly increases lipophilicity compared to the naked benzimidazolone core, driving intestinal permeability. Concurrently, the 7-bromo substitution provides steric bulk that blocks Phase I oxidation at the C7 position, though its heavy halogen nature pushes the LogP higher, potentially increasing the volume of distribution ( Vd​ ) and nonspecific protein binding.

Table 1: Physicochemical Properties and ADME Implications
PropertyValue (Calculated)ADME Implication
Molecular Formula C9H9BrN2O-
Molecular Weight 241.08 g/mol < 500 Da; highly favorable for oral absorption.
LogP (Lipophilicity) ~2.8Optimal for passive transcellular diffusion; potential for high microsomal binding.
Topological Polar Surface Area (TPSA) 29.1 Ų< 140 Ų; predicts excellent intestinal and blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (N3-H)Low HBD minimizes desolvation energy penalties during membrane transit.
H-Bond Acceptors (HBA) 1 (C=O)Low HBA reduces likelihood of P-glycoprotein (P-gp) efflux liability.
Rotatable Bonds 1 (Ethyl group)High structural rigidity; minimizes entropic loss upon target binding.

Metabolic Pathways & Structural Liabilities

The structural features of 7-bromo-1-ethyl-benzimidazolone present specific metabolic liabilities. The liver is the primary site of clearance, driven by Cytochrome P450 (CYP) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • N-Dealkylation: The 1-ethyl group is highly susceptible to CYP-mediated (likely CYP3A4/CYP1A2) oxidative N-dealkylation, resulting in the loss of the ethyl chain.

  • Aromatic Hydroxylation: While the 7-position is blocked by bromine, the 4, 5, and 6 positions on the benzene ring remain vulnerable to CYP-mediated hydroxylation.

  • N-Glucuronidation: The free secondary amine at the N3 position serves as a direct site for Phase II UGT-mediated glucuronidation.

MetabolicPathways Parent 7-Bromo-1-ethyl- benzimidazolone (Parent Scaffold) CYP_Dealkyl CYP450 Mediated N-Deethylation Parent->CYP_Dealkyl Phase I CYP_Hydrox CYP450 Mediated Aromatic Hydroxylation Parent->CYP_Hydrox Phase I UGT_Gluc UGT Mediated N-Glucuronidation Parent->UGT_Gluc Phase II Metabolite1 7-Bromo- benzimidazolone (Active/Inactive) CYP_Dealkyl->Metabolite1 Metabolite2 Hydroxy-7-bromo-1-ethyl- benzimidazolone CYP_Hydrox->Metabolite2 Metabolite3 N3-Glucuronide Conjugate UGT_Gluc->Metabolite3

Figure 1: Predicted Phase I and Phase II metabolic pathways for 7-bromo-1-ethyl-benzimidazolone.

In Vitro Pharmacokinetic Workflows

To accurately predict human clearance and absorption, we rely on two foundational in vitro models: Human Liver Microsomes (HLM) and Caco-2 cell monolayers.

Intestinal Permeability (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer with tight junctions and brush border microvilli, closely mimicking the human enterocyte barrier [2]. Because 7-bromo-1-ethyl-benzimidazolone has a LogP of ~2.8, we hypothesize high passive transcellular permeability. However, we must rule out active efflux (e.g., P-gp or BCRP) by measuring bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical).

Hepatic Microsomal Stability

Intrinsic clearance ( CLint​ ) is determined by measuring the substrate depletion rate in HLMs. As established by Obach (1999) [3], utilizing the in vitro half-life ( t1/2​ ) approach provides a robust prediction of in vivo hepatic clearance. The lipophilicity of this compound necessitates careful consideration of non-specific microsomal binding ( fu,mic​ ), which can artificially deflate apparent clearance rates if not corrected.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every assay run must pass internal quality control (QC) criteria based on known reference compounds.

Protocol A: Bidirectional Caco-2 Permeability Assay

Objective: Determine the apparent permeability ( Papp​ ) and efflux ratio of the scaffold. Self-Validation Criteria: Transepithelial electrical resistance (TEER) must be >400 Ω⋅cm2 . Propranolol (high permeability control) must yield Papp​>20×10−6 cm/s; Atenolol (low permeability control) must yield Papp​<1×10−6 cm/s.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing:

    • A-to-B transport: Add 10 µM of 7-bromo-1-ethyl-benzimidazolone to the Apical chamber; add blank HBSS to the Basolateral chamber.

    • B-to-A transport: Add 10 µM to the Basolateral chamber; blank HBSS to the Apical chamber.

  • Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples with 100 µL of cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Calculation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Protocol B: Human Liver Microsomal (HLM) Stability

Objective: Calculate the in vitro half-life and intrinsic clearance. Self-Validation Criteria: Verapamil (high clearance control) must show >80% depletion at 30 mins. Warfarin (low clearance control) must show <15% depletion at 60 mins.

  • Reaction Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing the internal standard to instantly precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Calculation: Plot the natural log of % remaining versus time. The slope is the elimination rate constant ( k ). Calculate t1/2​=0.693/k . Calculate CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

In Vivo Bioavailability Assessment

While in vitro data provides mechanistic insight, absolute oral bioavailability ( F ) must be determined in vivo. The standard approach utilizes a rodent model (Sprague-Dawley rats) divided into Intravenous (IV) and Per Os (PO) dosing arms.

The absolute bioavailability is calculated using dose-normalized Area Under the Curve (AUC) data:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

PKWorkflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (Calculate F%) LCMS->Analysis

Figure 2: Standard in vivo pharmacokinetic workflow for determining absolute bioavailability.

Formulation Considerations: Given the lipophilicity of 7-bromo-1-ethyl-benzimidazolone, aqueous formulation for IV dosing will likely require co-solvents (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) or complexation agents like hydroxypropyl- β -cyclodextrin to prevent precipitation in the bloodstream.

References

  • Zhan, P., Li, D., Li, J., Chen, X., & Liu, X. (2012). Benzimidazole Heterocycle as a Privileged Scaffold in Antiviral Agents. Mini-Reviews in Organic Chemistry, 9(4), 397-410. URL: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • El Kazzouli, S., et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Pharmaceuticals, 17(11), 1435. URL:[Link]

Methodological & Application

how to dissolve 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one for In Vitro Cellular Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed methodology for the solubilization and application of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a small molecule likely characterized by poor aqueous solubility, for use in cell-based assays. The protocol emphasizes the establishment of a reliable and reproducible workflow, beginning with the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO) and culminating in the preparation of final working concentrations for cell treatment. Critical considerations, including solvent cytotoxicity, the importance of vehicle controls, and troubleshooting common precipitation issues, are discussed to ensure data integrity and experimental success.

Introduction and Scientific Principles

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one belongs to the benzodiazolone class of heterocyclic compounds. Molecules of this nature are frequently investigated in drug discovery for their potential biological activities. A common challenge in their in vitro evaluation is their hydrophobic character, leading to poor solubility in aqueous cell culture media. Direct addition of the powdered compound to media would result in non-homogenous suspension and inaccurate, non-reproducible dosing.

The standard and most effective strategy to overcome this is a two-step process:

  • Primary Dissolution: The compound is first dissolved in a biocompatible organic solvent at a high concentration to create a stock solution. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solubilizing power for a wide range of organic molecules.[1][2]

  • Secondary Dilution: The high-concentration stock is then serially diluted to intermediate concentrations and finally diluted into the aqueous cell culture medium to achieve the desired final concentration for treating cells.

A critical aspect of this workflow is managing the concentration of the organic solvent (the "vehicle"). While DMSO is an excellent solvent, it is not inert and can exert cytotoxic, anti-proliferative, and differentiation-inducing effects on cells, typically at concentrations above 0.5%.[3][4][5] Therefore, it is imperative to keep the final DMSO concentration in the cell culture well as low as possible (ideally ≤0.5%, and for sensitive or primary cells, ≤0.1%) and, most importantly, to include a vehicle control in every experiment.[1][6][7] The vehicle control consists of cells treated with the same final concentration of DMSO as the experimental groups, allowing for the accurate attribution of any observed effects to the compound itself, rather than the solvent.[7][8]

Compound Properties and Materials

Physicochemical Properties (User-Determined)

Researchers must confirm the specific properties of their compound batch. The following table serves as a template for essential information.

PropertyValueNotes
Molecular Weight (MW) User to InputEssential for calculating molar concentrations for stock solutions.
Appearance e.g., White to off-white solidVisual confirmation of compound integrity.
Purity (e.g., by HPLC) >98%Recommended for reliable and reproducible experimental results.[2]
Solubility Soluble in DMSOPrimary solvent for creating high-concentration stock solutions.[9]
Storage Conditions Store powder at -20°C, protect from light.Long-term stability is dependent on proper storage.[2]
Required Materials and Equipment
  • 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber or opaque 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes (P1000, P200, P20) and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, set to 37°C)

  • Sterile cell culture medium appropriate for the cell line

  • Cell line(s) of interest

  • Multi-well cell culture plates (e.g., 96-well)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader for viability assays

Experimental Workflow Overview

The overall process involves creating a concentrated stock, determining the safe solvent concentration for your cell line, and then using this information to prepare working solutions for your definitive assays.

G cluster_prep Part 1: Preparation cluster_validation Part 2: Vehicle Validation cluster_exp Part 3: Definitive Experiment Compound Weigh Compound Powder DMSO Add 100% DMSO Compound->DMSO Dissolve Vortex / Sonicate to Dissolve DMSO->Dissolve Stock 10 mM Stock Solution in 100% DMSO Dissolve->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot ThawStock Thaw Stock Aliquot Aliquot->ThawStock Use in Experiment PlateCells Plate Cells PrepDMSO Prepare DMSO Dilutions (e.g., 2% down to 0.05%) PlateCells->PrepDMSO TreatCells Treat Cells with DMSO Vehicle PrepDMSO->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability DetermineMax Determine Max Non-Toxic DMSO Concentration Viability->DetermineMax FinalDilute Dilute in Culture Medium to Final Concentration DetermineMax->FinalDilute Inform Final [DMSO] SerialDilute Serial Dilute in 100% DMSO (Intermediate Stocks) ThawStock->SerialDilute SerialDilute->FinalDilute DoseCells Dose Cells (Compound + Vehicle Control) FinalDilute->DoseCells Assay Perform Endpoint Assay DoseCells->Assay

Caption: Workflow for preparing and validating the use of a DMSO-dissolved compound.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.[2]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    • Mass (mg) = 10 mM * Volume of DMSO (L) * MW ( g/mol )

    • Example: For a Molecular Weight (MW) of 271.12 g/mol to make 1 mL (0.001 L) of a 10 mM stock:

      • Mass (mg) = 10 * 0.001 * 271.12 = 2.71 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, labeled amber or opaque 1.5 mL microcentrifuge tube.

    Expert Tip: If the amount is too small to weigh accurately, weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly to maintain the desired concentration.

  • Dissolve in DMSO: Add the calculated volume of pure, sterile DMSO to the tube.[1] Close the cap tightly.

  • Facilitate Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.[9]

    • If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up compound aggregates.[1]

    • If necessary, gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution. However, check for compound temperature sensitivity.[1][10]

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in fresh, sterile tubes.[1][11] Store these aliquots at -80°C for long-term stability.

Protocol 2: Determining Maximum Tolerated DMSO Concentration

Before testing your compound, you must determine the highest concentration of DMSO your specific cell line can tolerate without affecting its viability or behavior.[12]

  • Cell Plating: Seed your cells in a 96-well plate at the density appropriate for a 24-72 hour viability assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: In sterile cell culture medium, prepare a series of DMSO concentrations. A common range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, measure cell viability using your chosen method (e.g., MTT assay).

  • Analyze Data: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability) is your maximum tolerated concentration. For most assays, a final concentration of ≤0.5% is a safe starting point.[1][6]

DMSO ConcentrationTypical Effect on Cell LinesRecommendation
> 2% Significant cytotoxicity observed in most cell lines.[3][5][13]Avoid
0.5% - 1% May be tolerated by robust, immortalized cell lines for short durations, but can cause stress or differentiation.[3][5][14]Use with caution; validate thoroughly.
0.1% - 0.5% Generally considered safe for most immortalized cell lines.[1][4]Recommended range for most experiments.
< 0.1% Recommended for sensitive cells, primary cultures, or long-term (>72h) experiments.[7][15]Optimal for minimizing solvent artifacts.

Protocol 3: Preparing Working Solutions for Cell Dosing

This protocol ensures that the final DMSO concentration remains constant across all wells, including the vehicle control.

  • Thaw Stock: Thaw one aliquot of your 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions (in 100% DMSO): Perform serial dilutions of your compound in 100% DMSO. This creates a set of intermediate stocks where the compound concentration varies, but the solvent is always 100% DMSO. This step is crucial to ensure the final DMSO percentage is identical across all treatment groups.[1]

    • Example: To create a 10-point, 2-fold dilution series, you would transfer half the volume from the 10 mM stock to a tube with an equal volume of DMSO, mix, and repeat down the series.

  • Prepare Final Working Solutions (in Culture Medium): Dilute the intermediate DMSO stocks into pre-warmed cell culture medium to achieve the final desired concentrations. The dilution factor should be chosen based on your maximum tolerated DMSO concentration.

    • Example: If your maximum tolerated DMSO concentration is 0.2%, you would perform a 1:500 dilution (e.g., add 2 µL of each intermediate stock to 998 µL of medium).

    • If the 10 mM stock was diluted 1:500, the final concentration would be 20 µM, with 0.2% DMSO.

  • Vehicle Control: Prepare a vehicle control by diluting pure 100% DMSO into culture medium at the same final percentage (e.g., 0.2%).

  • Dose Cells: Remove the existing medium from your plated cells and add the final working solutions (including the vehicle control).

Hypothetical Target Pathway: Kinase Signaling

Benzimidazole and benzodiazolone cores are common scaffolds in kinase inhibitors.[9] While the specific target of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unknown, a hypothetical mechanism could involve the inhibition of a key signaling kinase, such as one in the MAPK pathway, which regulates cellular processes like proliferation and inflammation.

G Stimulus External Stimulus (e.g., Cytokine, Stress) Receptor Cell Surface Receptor Stimulus->Receptor UpstreamKinase Upstream Kinase (e.g., MKK3/6) Receptor->UpstreamKinase TargetKinase Target Kinase (e.g., p38 MAPK) UpstreamKinase->TargetKinase Activates Downstream Downstream Effector (e.g., Transcription Factor) TargetKinase->Downstream Activates Response Cellular Response (e.g., Inflammation, Proliferation) Downstream->Response Inhibitor Benzodiazolone Inhibitor Inhibitor->TargetKinase Blocks

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzodiazolone compound.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates upon dilution in aqueous medium. The final concentration exceeds the compound's kinetic solubility in the aqueous environment.- Increase the final DMSO concentration (if tolerated by cells).- Decrease the final compound concentration.- Add the concentrated DMSO stock to the medium dropwise while vortexing to avoid localized high concentrations.- Consider using co-solvents or excipients like Pluronic F-68, though this requires extensive validation.
Vehicle control shows significant cytotoxicity. The cell line is highly sensitive to DMSO. The DMSO is not of high purity or is contaminated.- Lower the final DMSO concentration to ≤0.1% or less.[7]- Test a new lot of cell culture grade DMSO.- Re-run the DMSO tolerance assay (Protocol 2).
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution.- Inaccurate pipetting.- Compound degradation.- Always use a fresh aliquot of the stock solution for each experiment.[1][11]- Use calibrated pipettes and low-retention tips.- Store stock solutions properly at -80°C and protect from light.

References

  • Reddit r/labrats. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from Reddit. [Link]

  • Thanh, N. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3843-3851. [Link]

  • Ghaffari, F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1053. [Link]

  • de Oliveira, S. H. P., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 44(8), 1239-1244. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Retrieved from ResearchGate. [Link]

  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from Olympus Life Science. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from ResearchGate. [Link]

  • Lorenz, M., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 851, 25-36. [Link]

  • Semantic Scholar. (n.d.). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Retrieved from Semantic Scholar. [Link]

  • de Barros, C. A. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230353. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from Captivate Bio website. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link]

  • ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from ResearchGate. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press. [Link]

  • Holle, L. M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(1), 39–45. [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from PubChem. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from ResearchGate. [Link]

  • Uppoor, V. R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-27. [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from ResearchGate. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from PubChem. [Link]

  • Nguyen, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17208. [Link]

  • Jantratid, E., & Dressman, J. (2009). Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. The Open Drug Delivery Journal, 3, 28-40. [Link]

  • precisionFDA. (n.d.). 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE. Retrieved from precisionFDA. [Link]

  • ResearchGate. (n.d.). In vitro dissolution and release assays parameters. Retrieved from ResearchGate. [Link]

  • Chemsrc. (n.d.). 7-bromo-1H-2,1,3-benzothiadiazol-6-one | CAS#:30535-76-3. Retrieved from Chemsrc. [Link]

  • (This link appears to be a direct file and cannot be fully cited with title and source.)
  • Khamrang, T., et al. (2018). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 3(1), x172006. [Link]

  • NextSDS. (n.d.). 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from NextSDS. [Link]

  • Gnerre, C., et al. (2000). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives. Journal of Medicinal Chemistry, 43(24), 4747–4758. [Link]

  • Fast, D. J., & Vosika, G. J. (1997). The muramyl dipeptide analog GMTP-N-DPG preferentially induces cellular immunity to soluble antigens. Vaccine, 15(16), 1748–1752. [Link]

  • Kim, S. Y., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Bioorganic Chemistry, 143, 107061. [Link]

Sources

Application Notes and Protocols for the HPLC Method Development and Validation of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol grounded in scientific principles and aligned with international regulatory standards. The causality behind experimental choices is explained to provide a deeper understanding of the method development process. All protocols are designed to be self-validating, ensuring trustworthiness and reliability of the generated data.

Introduction

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the benzodiazolone class. The accurate and precise quantification of this and similar molecules is crucial in various stages of pharmaceutical development, from purity assessment of the active pharmaceutical ingredient (API) to its determination in finished products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a stability-indicating HPLC method is of particular importance. Such a method can resolve the API from its potential degradation products and process-related impurities, providing critical data for stability studies and ensuring the safety and efficacy of the drug product.[1][3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for validation of analytical procedures, as well as referencing the United States Pharmacopeia (USP) general chapter <621> on chromatography.[4][5][6][7][8][9][10]

Foundational Principles: The "Why" Behind the "How"

A successful HPLC method is not merely a set of parameters but a well-reasoned analytical strategy. The choices made during development directly impact the method's performance and its suitability for the intended purpose.

Analyte Properties and Initial Considerations

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a substituted benzimidazolone. Its structure, featuring an aromatic ring system and a bromine substituent, suggests it will be a hydrophobic molecule, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[11][12][13] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase.[13]

The Logic of Reverse-Phase Chromatography

RP-HPLC is the most widely used mode of HPLC in the pharmaceutical industry.[13] Its popularity stems from its versatility in separating a wide range of non-polar and weakly polar compounds. The stationary phase is typically silica-based and chemically modified with alkyl chains, most commonly C18 or C8. The mobile phase is usually a mixture of water and a miscible organic solvent like acetonitrile or methanol.[14][15] By adjusting the ratio of the organic solvent to water, the polarity of the mobile phase can be modulated to control the retention and elution of the analyte.

HPLC Method Development: A Step-by-Step Protocol

The following protocol outlines a systematic approach to developing a robust and reliable HPLC method for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[16]

  • Column: A C18 reverse-phase column is the recommended starting point due to its wide applicability.[17][18] Typical dimensions would be 250 mm x 4.6 mm with a 5 µm particle size.

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water are required. Buffering agents such as phosphate or acetate salts may be necessary to control the mobile phase pH.[14]

Experimental Workflow for Method Development

The development process is iterative, starting with initial screening and progressing to fine-tuning for optimal performance.

Caption: A systematic workflow for HPLC method development.

Step 1: Analyte Characterization

  • Solubility Testing: Determine the solubility of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in various solvents (e.g., water, acetonitrile, methanol, and mixtures thereof) to select an appropriate diluent for sample preparation.[16]

  • UV Spectrum Analysis: Prepare a dilute solution of the analyte and scan across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This will be the primary monitoring wavelength for detection. For benzodiazolone structures, a wavelength around 240-254 nm is often suitable.[2][19]

Step 2: Initial Chromatographic Conditions

  • Column Selection: Begin with a robust, general-purpose C18 column.

  • Mobile Phase Selection: A common starting point is a binary mobile phase of water and acetonitrile. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.[14]

  • Initial Gradient: A broad scouting gradient is recommended to elute the analyte and any potential impurities within a reasonable time. A typical starting gradient could be from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25-30°C are suitable initial conditions.[16]

Step 3: Method Optimization

  • Mobile Phase Composition: Based on the initial gradient run, adjust the mobile phase composition to achieve optimal retention and resolution. If the analyte elutes too quickly, decrease the initial organic solvent percentage. If it elutes too late, increase it.

  • pH Adjustment: For ionizable compounds, the pH of the mobile phase can significantly impact retention and peak shape. While 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is not strongly acidic or basic, buffering the aqueous portion of the mobile phase (e.g., with a phosphate or acetate buffer) can improve peak symmetry and reproducibility.[15][20]

  • Gradient Optimization: Once a suitable mobile phase composition is identified, the gradient profile can be refined to improve the separation of the main peak from any impurities. This may involve adjusting the gradient slope or introducing isocratic holds.

  • Flow Rate and Temperature: Minor adjustments to the flow rate and column temperature can be made to fine-tune the separation and analysis time.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed.[1][3][21] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The developed HPLC method must be able to separate the intact analyte from these degradants.

Protocol for Forced Degradation:

  • Prepare solutions of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.[21]

HPLC Method Validation: Ensuring Reliability and Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][20] The validation should be performed in accordance with ICH Q2(R2) guidelines.[4][22]

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated during method validation:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity of the analyte peak should be demonstrated using a DAD detector. Degradation products should be resolved from the analyte peak.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte.[23]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[20][23]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[20][24]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met under all varied conditions.[24]
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%.
Validation Protocol

Caption: The validation process for the HPLC method.

Step-by-Step Validation Experiments:

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte peak.

  • Linearity: Prepare a series of at least five standard solutions of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one covering the expected concentration range. Plot the peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate at each level and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[24]

  • Robustness: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Evaluate the impact on system suitability parameters.[24]

  • System Suitability: Before each validation run, inject a standard solution multiple times (e.g., five or six injections) and verify that the system suitability criteria are met.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Example: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
515023
1030156
2575489
50150987
100302145
Correlation Coefficient (r²) 0.9998

Example: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.8%

Conclusion

This application note has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can develop a robust, reliable, and regulatory-compliant analytical method. The principles and procedures described herein are broadly applicable to the analysis of similar small molecules in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Journal of Chemistry. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. (2018). Separation of Bromoethane on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • National Center for Biotechnology Information. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • PubChem. 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]

  • SAS Publishers. (2017). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]

  • MDPI. (2022). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. [Link]

  • ResearchGate. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

  • NextSDS. 7-BROMO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][4][25]DIAZEPINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. [Link]

Sources

Application Notes and Protocols for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzimidazolone Scaffold

The 1,3-dihydro-2H-benzimidazol-2-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for designing molecules that interact with biological targets. The strategic introduction of functional groups onto this core is paramount for modulating a compound's physicochemical properties and biological activity.

This guide focuses on 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one , a versatile precursor designed for synthetic elaboration. The key features of this molecule are:

  • The Benzimidazolone Core: Provides a robust and biologically relevant framework.

  • The N1-Ethyl Group: Enhances solubility in organic solvents compared to its N-H counterpart and blocks one of the reactive nitrogen sites, simplifying subsequent reactions.

  • The C7-Bromo Substituent: Serves as a highly effective synthetic handle for modern cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.

This document provides detailed protocols for the application of this precursor in two of the most powerful transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties is essential for safe handling and successful experimental design.

PropertyValueSource
IUPAC Name 7-bromo-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one-
Molecular Formula C₉H₉BrN₂O-
Molecular Weight 241.09 g/mol Calculated
CAS Number 719297-17-3 (Related Structure)[3]
Appearance Off-white to light brown crystalline solidTypical
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in alcohols; insoluble in water.General observation

Safety and Hazard Information: This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood. While specific toxicity data for this exact compound is limited, analogs exhibit the following hazards[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Synthesis of the Precursor: A Representative Protocol

The synthesis of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through a multi-step sequence starting from commercially available materials. The following is a generalized and robust protocol based on established methods for benzimidazolone synthesis.[5][6]

A 1. 4-Bromo-2-nitroaniline B 2. N-Ethylation A->B C 3. Reduction of Nitro Group B->C D 4. Cyclization C->D E Final Product: 7-bromo-1-ethyl-2,3-dihydro- 1H-1,3-benzodiazol-2-one D->E

Caption: Synthetic workflow for the precursor.

Protocol: Synthesis of 7-bromo-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one
  • N-Ethylation of 4-Bromo-2-nitroaniline: In a round-bottom flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add ethyl iodide (EtI, 1.2 eq) dropwise. Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC. Rationale: The base deprotonates the amine, allowing it to act as a nucleophile towards the ethyl iodide.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-water. The product, N-ethyl-4-bromo-2-nitroaniline, will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Reduction of the Nitro Group: Suspend the N-ethyl-4-bromo-2-nitroaniline (1.0 eq) in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. Reflux the mixture for 2-3 hours until the starting material is consumed (TLC). Rationale: The nitro group is reduced to an amine, which is necessary for the subsequent cyclization step.

  • Work-up and Isolation: Cool the mixture and make it basic (pH > 8) with a saturated sodium bicarbonate solution. Extract the product, 4-bromo-N¹-ethylbenzene-1,2-diamine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Cyclization to form the Benzimidazolone: Dissolve the crude diamine (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature. Stir for 12-16 hours. Rationale: CDI acts as a safe and effective phosgene equivalent, reacting with both amines to form the cyclic urea (lactam) structure.[5]

  • Final Purification: Remove the THF under reduced pressure. Add water to the residue, and the crude product will precipitate. Collect the solid by filtration. Purify by recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals.[7][8] The C7-bromo position of the precursor is an ideal electrophile for this palladium-catalyzed transformation.

Setup 1. Reaction Setup - Add Precursor, Boronic Acid,  Base, and Solvent to Flask Degas 2. Degassing - Purge with N₂ or Ar for 15-20 min Setup->Degas Catalyst 3. Catalyst Addition - Add Pd Catalyst and Ligand Degas->Catalyst Reaction 4. Heating - Stir at 80-100 °C - Monitor by TLC/LC-MS Catalyst->Reaction Workup 5. Aqueous Work-up - Dilute with EtOAc, wash with H₂O/Brine Reaction->Workup Purify 6. Purification - Column Chromatography Workup->Purify Product Final C-C Coupled Product Purify->Product

Caption: Experimental workflow for Suzuki coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v). Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Rationale: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 7-aryl-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one product.

Coupling Partner (Boronic Acid)Catalyst SystemBaseYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃~85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃~80-90%
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄~70-85%
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃~85-95%

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing carbon-nitrogen bonds, a critical transformation for synthesizing compounds targeting a vast range of receptors and enzymes.[9][10][11] This method allows for the direct coupling of primary or secondary amines at the C7 position.

Setup 1. Reaction Setup (Inert Atmosphere) - Add Precursor, Base, Catalyst, Ligand  to a glovebox or Schlenk line Solvent 2. Add Anhydrous Solvent - e.g., Toluene or Dioxane Setup->Solvent Amine 3. Add Amine - (Liquid or solution) Solvent->Amine Reaction 4. Heating - Stir at 90-110 °C - Monitor by TLC/LC-MS Amine->Reaction Workup 5. Quench and Extract - Cool, filter through Celite, extract with EtOAc Reaction->Workup Purify 6. Purification - Column Chromatography Workup->Purify Product Final C-N Coupled Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation (Inert Atmosphere): In an oven-dried flask inside a glovebox or under a strong flow of inert gas, add 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (1.0 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Add the amine coupling partner (1.1-1.3 eq).

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Rationale: A strong base is required to deprotonate the amine in the catalytic cycle. The bulky, electron-rich phosphine ligands are crucial for facilitating the rate-limiting reductive elimination step.[9]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel column chromatography to yield the desired 7-amino-substituted product.

Amine Coupling PartnerCatalyst SystemBaseYield (%)
MorpholinePd₂(dba)₃ / RuPhosNaOtBu~80-90%
AnilinePd(OAc)₂ / XantphosCs₂CO₃~75-85%
BenzylaminePd₂(dba)₃ / XPhosLiHMDS~70-85%
N-MethylpiperazinePd₂(dba)₃ / RuPhosNaOtBu~80-90%

Conclusion

7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a strategically designed and highly valuable precursor for synthetic chemistry. Its C7-bromo handle provides a reliable entry point for diversification using robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings demonstrate the straightforward utility of this building block in constructing complex molecules with potential applications in drug discovery and materials science. Researchers can employ these methods as a foundation for the rapid generation of novel compound libraries built upon the privileged benzimidazolone scaffold.

References

  • PubChem. 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Der Pharma Chemica. Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Available from: [Link]

  • Scribd. Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • World Science. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available from: [Link]

  • PrepChem. Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. Available from: [Link]

  • ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Request PDF. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Organic Chemistry Portal. Benzimidazolone synthesis. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

Sources

Troubleshooting & Optimization

purification methods for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one synthesis impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and related benzimidazolone compounds. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for your target molecule. Our approach is grounded in fundamental chemical principles to not only provide protocols but to explain the causality behind our recommendations.

Understanding the Chemistry of Impurities

The purification strategy for 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is intrinsically linked to its synthesis. Benzimidazolones are typically synthesized by the cyclization of an o-phenylenediamine with a carbonylating agent. For the target molecule, a plausible synthetic route involves the reaction of 4-bromo-N1-ethylbenzene-1,2-diamine with a C1 source like carbonyldiimidazole (CDI) or triphosgene.

This synthetic pathway can generate a predictable profile of impurities:

  • Unreacted Starting Materials: Primarily 4-bromo-N1-ethylbenzene-1,2-diamine.

  • Isomeric Byproducts: If bromination is a step in the synthesis, you may encounter isomers such as 4-bromo-1-ethyl or 6-bromo-1-ethyl benzimidazolone.

  • Related Impurities: The non-ethylated analog, 7-bromo-1,3-dihydro-2H-benzimidazol-2-one, can be a significant impurity if the ethylation step is incomplete.

  • Process-Related Impurities: Reagents and their byproducts from the carbonylation and/or bromination steps.

The key to successful purification lies in exploiting the differences in physicochemical properties—such as polarity, solubility, and pKa—between the desired product and these impurities.

Troubleshooting and FAQs

Here we address specific issues you might encounter during the purification of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: "Oiling out" is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present.

  • Expert Insight: This often indicates a high level of residual solvent or low-melting impurities. First, ensure all volatile solvents from the reaction workup have been thoroughly removed in vacuo, possibly using a higher vacuum or for a longer duration.

  • Troubleshooting Steps:

    • Trituration: Try adding a non-polar solvent in which your product is poorly soluble, such as hexane or diethyl ether. Stir or sonicate the mixture vigorously. This can often wash away more soluble impurities and induce crystallization of your product.

    • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane). Then, slowly add a poor solvent (an "anti-solvent" like hexane) until the solution becomes persistently cloudy. Allow this to stand, which may promote crystal formation.

    • Direct to Chromatography: If crystallization fails, you can directly purify the oil using column chromatography. Dry-loading the sample onto silica gel is highly recommended in this case (see Protocol 2).

Q2: After recrystallization, my product purity hasn't improved significantly according to TLC/LC-MS. What's going wrong?

A2: This suggests that the chosen recrystallization solvent does not adequately differentiate between your product and the main impurity.

  • Expert Insight: The most likely culprit is an impurity with very similar polarity and solubility to your product, such as an isomer or the non-ethylated analog.

  • Troubleshooting Steps:

    • Solvent System Screening: You must systematically screen for a better solvent or solvent pair.[1] A good recrystallization solvent should fully dissolve your compound when hot but provide very low solubility when cold.[1] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane).

    • Consider a Different Technique: If recrystallization proves ineffective, column chromatography is the logical next step as it offers superior resolving power for closely related compounds.[2]

Q3: During silica gel chromatography, my product seems to be degrading on the column. How can I prevent this?

A3: Benzimidazolones can be sensitive to the acidic nature of standard silica gel, which can potentially cause decomposition over long exposure times.

  • Expert Insight: The amide-like nature of the benzimidazolone ring can be susceptible to hydrolysis or other acid-catalyzed reactions.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier. A common practice is to use an eluent containing 0.1-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.

    • Minimize Residence Time: Use flash column chromatography with a slightly more polar solvent system to expedite the elution of your compound, thereby reducing its contact time with the stationary phase.[2]

Q4: How do I remove the unreacted diamine starting material?

A4: The starting material, 4-bromo-N1-ethylbenzene-1,2-diamine, is significantly more basic and generally more polar than the cyclized benzimidazolone product. This difference can be easily exploited.

  • Expert Insight: An acidic wash during the initial reaction workup is the most effective method to remove basic impurities.

  • Troubleshooting Steps:

    • Aqueous Acid Wash: Before any crystallization or chromatography, dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute aqueous acid, such as 1 M HCl or 5% acetic acid. The basic diamine will be protonated and partition into the aqueous layer, while your neutral product remains in the organic phase.

    • Chromatography: If an acid wash is not performed, the polar diamine will likely stick to the baseline on a silica gel column using a standard ethyl acetate/hexane eluent system, allowing for easy separation from the product.

Purification Protocols

The following protocols are designed to provide a robust starting point for the purification of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Protocol 1: Recrystallization

This method is ideal for crude material that is already >85-90% pure and solid.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent. Ethanol or an ethyl acetate/hexane mixture are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot solvent (or the more polar solvent of a pair, e.g., ethyl acetate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few more minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Solvent/Anti-Solvent: If using a solvent pair, slowly add the anti-solvent (e.g., hexane) to the hot solution until cloudiness persists. Add a drop or two of the polar solvent to redissolve, then allow to cool slowly.

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This is the preferred method for purifying complex mixtures or oily crude products.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an optimal eluent. A mixture of hexane and ethyl acetate is a common choice for compounds of this polarity. The ideal system will give your target compound a Retention Factor (Rf) of approximately 0.3-0.4.[3]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into a column and use gentle pressure to pack the bed evenly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disruption.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane).

  • Fraction Collection & Analysis:

    • Collect the eluate in a series of fractions.

    • Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Data Summary Table

The following table provides a starting point for solvent selection in your purification experiments. These are based on typical parameters for benzimidazolone derivatives.

Purification MethodStationary/Solvent SystemTypical Yield (%)Expected Purity (%)Comments
RecrystallizationEthanol/Water (e.g., 9:1)60-85>98Good for removing non-polar impurities.[4]
RecrystallizationEthyl Acetate/Hexane70-90>98Excellent for obtaining high-quality crystals from moderately polar crude.
Column ChromatographySilica Gel / Hexane:Ethyl Acetate (Gradient)50-80>99Highly effective for separating closely related impurities. Eluent ratio must be optimized via TLC.[5]
Column ChromatographyNeutral Alumina / DCM:Methanol (Gradient)45-75>99Recommended if product degradation is observed on silica gel.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for the purification of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, starting from a crude reaction mixture.

Purification_Workflow cluster_purification Purification Options crude Crude Reaction Mixture workup Aqueous Workup (e.g., 1M HCl wash) crude->workup Remove basic impurities extract Organic Phase (Product) workup->extract assess Assess Purity & Form (TLC, LC-MS) extract->assess recryst Recrystallization (e.g., EtOH or EtOAc/Hexane) assess->recryst If solid & >90% pure chrom Column Chromatography (Silica Gel, Hexane/EtOAc) assess->chrom If oil or <90% pure final Pure Product (>98%) recryst->final chrom->final

Sources

Technical Support Center: Resolving NMR Peak Assignment Overlaps for 7-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and structural chemists troubleshoot and resolve complex NMR spectral overlaps associated with 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (also known as 7-bromo-1-ethyl-1H-benzo[d]imidazol-2(3H)-one).

Due to the steric crowding between the N1-ethyl and C7-bromo groups, alongside the competing electronic effects of the cyclic urea core, this molecule presents unique challenges in 1D 1 H NMR, particularly in the aromatic region and at the exchangeable proton sites.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do the aromatic protons (H-4, H-5, H-6) appear as a highly overlapped, indecipherable multiplet rather than distinct peaks? Causality: The electron-withdrawing nature of the C7-bromine (via induction) competes with its electron-donating resonance effects, while the cyclic urea core exerts its own anisotropic shielding. This compresses the chemical shift dispersion of H-4, H-5, and H-6. At standard magnetic fields (e.g., 400 MHz), the chemical shift difference ( Δν ) between these protons approaches their scalar coupling constant ( J ), pushing the spin system into a second-order strong coupling regime (an ABX or ABC system). Solution: To extract chemical shift information without interference from J -couplings, utilize Pure Shift NMR (e.g., PSYCHE) . Pure shift methods suppress homonuclear scalar coupling, collapsing complex multiplets into sharp singlets, thereby reducing signal overlap by up to an order of magnitude .

Q2: The N3-H proton signal is completely missing or extremely broad in my CDCl 3​ spectrum. Is my compound degrading? Causality: No, your compound is likely intact. Benzimidazol-2-ones undergo rapid prototropic exchange. In non-polar, non-hydrogen-bonding solvents like CDCl 3​ , the exchange rate of the N-H proton with trace moisture is intermediate on the NMR timescale. This causes extreme line broadening, often blending the peak into the baseline . Additionally, quadrupolar relaxation from the adjacent 14 N nucleus contributes to this broadening. Solution: Switch your solvent to anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen bond acceptor, locking the N-H proton in a stable hydrogen-bonded state. This slows the chemical exchange to the "slow-exchange regime" on the NMR timescale, yielding a sharp, distinct peak.

Q3: Even with a high-field magnet, H-4 and H-6 have nearly identical chemical shifts. How do I definitively differentiate them? Causality: The pseudo-symmetry of the benzimidazole core makes H-4 and H-6 both appear as doublets (or doublets of doublets) coupling to H-5. 1D 1 H NMR alone cannot reliably break this symmetry. Solution: Employ 2D HMBC (Heteronuclear Multiple Bond Correlation) . The N3-H proton will show a strong 3-bond correlation to C-4, but not to C-6. Conversely, the N1-ethyl CH 2​ protons will show a 3-bond correlation to C-7a, orienting the brominated side of the ring.

Part 2: Diagnostic Data Summary

To aid in your assignments, the following table summarizes the expected quantitative chemical shifts and the diagnostic 2D correlations required to validate the structure.

NucleusExpected 1 H Shift (ppm, DMSO- d6​ )MultiplicityExpected 13 C Shift (ppm)Diagnostic 2D Correlations (Self-Validation)
N3-H 10.8 – 11.2Broad SingletN/AHMBC: Strong 3-bond to C-2, C-3a, C-4
H-4 6.9 – 7.1Doublet (or dd)108 – 112COSY: to H-5; HMBC: to C-2, C-6
H-5 7.0 – 7.2Triplet (or dd)122 – 126COSY: to H-4, H-6; HMBC: to C-3a, C-7a
H-6 7.2 – 7.4Doublet (or dd)124 – 128COSY: to H-5; HMBC: to C-4, C-7a
N1-CH 2​ 3.9 – 4.1Quartet36 – 40HMBC: to C-2, C-7a, Ethyl-CH 3​
Ethyl-CH 3​ 1.2 – 1.4Triplet13 – 15HMBC: to N1-CH 2​
C-7 (C-Br) N/AN/A102 – 106HMBC: from H-5 (Weak 3-bond)

Part 3: Experimental Methodologies

Protocol 1: Acquiring Pure Shift 1 H NMR (PSYCHE) to Resolve Aromatic Overlap

This protocol utilizes spatial encoding to decouple homonuclear J -couplings, providing a self-validating spectrum of pure chemical shifts.

  • Sample Preparation: Dissolve 10–15 mg of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in 0.6 mL of high-purity DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Probe Tuning & Shimming (Critical Step): Insert the sample and tune/match the probe for 1 H. Perform a rigorous 3D gradient shim. Causality: Pure shift sequences rely on spatial encoding gradients along the Z-axis. Poor Z-homogeneity causes severe signal loss and artifacts during data reconstruction.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence. Set the spectral width to cover 0–12 ppm. Set the flip angle of the chirp pulses to a low value (typically 15°–20°) to prevent sensitivity loss.

  • Acquisition: Acquire the pseudo-2D dataset. Ensure the number of increments in the indirect dimension ( t1​ ) is sufficient (e.g., 64–128) to provide adequate resolution after reconstruction.

  • Processing & Validation: Process the data using a covariance or pure shift reconstruction algorithm (e.g., pshift macro in TopSpin).

    • Self-Validation Check: Inspect the residual DMSO solvent peak. It must appear as a perfectly sharp singlet. If it exhibits sidebands or splitting, the spatial encoding gradients were miscalibrated.

Protocol 2: Overcoming Prototropic Exchange via Solvent Optimization

This protocol ensures the exchangeable N3-H proton is visible for downstream HMBC correlations.

  • Solvent Selection: Prepare the sample strictly in anhydrous DMSO- d6​ (stored over molecular sieves). Causality: Trace water accelerates intermolecular proton exchange, pushing the N-H signal into the intermediate exchange regime where it broadens into the baseline.

  • Standard Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30). Check the region between 10.5 and 11.5 ppm.

  • Variable Temperature (VT) Optimization (If needed): If the N-H peak remains broad, lower the probe temperature in 5 K increments (down to 295 K, avoiding the freezing point of DMSO at 291 K). Allow 10 minutes for thermal equilibration at each step.

  • Validation: Plot the Full Width at Half Maximum (FWHM) of the N-H peak against temperature. A plateau in sharpness indicates the slow-exchange regime has been successfully reached, and the sample is ready for 2D HMBC acquisition.

Part 4: Workflow Visualizations

NMR_Troubleshooting Start Overlapping 1H NMR Spectrum of 7-bromo-1-ethyl-benzimidazol-2-one Decision Identify Overlap Type Start->Decision Arom Aromatic Region (H-4, H-5, H-6) Second-Order ABX System Decision->Arom Aromatic Exch Broad/Missing N-H Peak Prototropic Exchange Decision->Exch N-H Proton PureShift Acquire Pure Shift NMR (PSYCHE) Collapses multiplets to singlets Arom->PureShift HMBC Acquire 2D HMBC Map 3-bond C-H correlations Arom->HMBC Solvent Change Solvent to Anhydrous DMSO-d6 Locks N-H via Hydrogen Bonding Exch->Solvent End1 Resolved Aromatic Assignments PureShift->End1 HMBC->End1 End2 Sharp N-H Peak Observed Solvent->End2

Caption: Workflow for resolving aromatic multiplet overlaps and exchangeable proton broadening.

NMR_Correlations cluster_0 1H NMR Signals cluster_1 13C NMR Signals H4 H-4 (Aromatic) H5 H-5 (Aromatic) H4->H5 COSY (3-bond) H6 H-6 (Aromatic) H6->H5 COSY (3-bond) NH N3-H (Amide) C4 C-4 NH->C4 HMBC (3-bond) CH2 N1-CH2 (Ethyl) C7a C-7a CH2->C7a HMBC (3-bond)

Caption: Key 2D NMR correlations used to unambiguously assign the benzimidazol-2-one core.

References

  • Castañar, L., et al. (2022). Giving Pure Shift NMR Spectroscopy a REST: Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry. URL:[Link]

  • Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. URL:[Link]

  • Adams, R. W., & Castañar, L. (2023). Pure Shift 2D NMR Spectroscopy. In Fast 2D Solution-state NMR: Concepts and Applications (pp. 221-249). The Royal Society of Chemistry. URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzimidazolones: A Case Study of 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized chemical entity is a cornerstone of scientific rigor. In this guide, we will delve into the validation of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a substituted benzimidazolone. Due to the limited availability of published experimental spectra for this specific ethyl derivative, this guide will utilize its close structural analog, 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 913297-44-6), as a case study. This commercially available compound[1][2] serves as an excellent proxy for demonstrating the principles of spectroscopic validation, which are directly transferable to the target ethyl compound.

This guide will provide an in-depth look at the validation process using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures. We will explore the expected spectral data, the rationale behind experimental choices, and a comparison with alternative analytical methods, all grounded in authoritative sources.

The Importance of Structural Validation in Drug Discovery

Benzimidazolones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of atoms within these molecules dictates their function and interaction with biological targets. Therefore, rigorous structural validation is not merely a procedural step but a critical component of ensuring data integrity and the reproducibility of scientific findings.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for organic chemists, providing detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in an NMR spectrum, we can piece together the molecular puzzle.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling. .

    • A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

The workflow for NMR data acquisition and validation can be visualized as follows:

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Validation Sample_Prep Sample Preparation H1_Acquisition 1H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Acquisition Sample_Prep->C13_Acquisition Processing Fourier Transform, Phasing, Baseline Correction H1_Acquisition->Processing C13_Acquisition->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Structure_Correlation Structure-Spectrum Correlation Peak_Picking->Structure_Correlation Comparison Comparison with Predicted/Reference Data Structure_Correlation->Comparison Validation Structural Validation Comparison->Validation

Caption: Workflow of NMR Data Acquisition and Validation.

Predicted ¹H and ¹³C NMR Spectral Data for 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our case study compound. These predictions are based on established substituent effects and spectral data of analogous structures.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 9.0 - 10.0br s1HN-H
~ 7.2 - 7.4m2HAr-H
~ 6.9 - 7.1m1HAr-H
~ 3.4s3HN-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 155C=O
~ 135Ar-C
~ 130Ar-C
~ 125Ar-CH
~ 115Ar-CH
~ 110Ar-C-Br
~ 110Ar-CH
~ 28N-CH₃

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive validation often involves orthogonal techniques.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivityNon-destructive, provides unambiguous structural informationRequires larger sample amounts, can be time-consuming
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample requirementDoes not provide detailed stereochemical or isomeric information
Infrared (IR) Spectroscopy Presence of functional groupsFast, simple sample preparationProvides limited information on the overall molecular structure
X-ray Crystallography Absolute three-dimensional structureProvides definitive structural proofRequires a suitable single crystal, which can be difficult to obtain

The logical flow for a comprehensive validation process can be illustrated as follows:

Sources

Comparative Efficacy of 7-Bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Structural Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the comparative efficacy of structural analogues of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, a novel scaffold with potential applications in neuroscience research and drug development. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes findings from closely related benzodiazol-2-one and benzodiazepine derivatives to provide a predictive framework for its biological activity and to guide future research.

The following sections will delve into the structure-activity relationships (SAR) within this chemical class, detail established experimental protocols for evaluating efficacy, and present comparative data from key analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related molecular structures.

Introduction: The Benzodiazol-2-one Scaffold

The 1,3-benzodiazol-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The introduction of a bromine atom at the 7-position and an ethyl group at the 1-position of the 2,3-dihydro-1H-1,3-benzodiazol-2-one ring system is anticipated to modulate its pharmacokinetic and pharmacodynamic properties significantly. Bromine, being an electron-withdrawing group, can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, potentially enhancing its binding affinity to target receptors. The ethyl group at the N1 position increases lipophilicity, which may improve blood-brain barrier penetration.

This guide will focus on analogues that share these key structural features to draw meaningful comparisons and predict the efficacy of the target compound.

Structure-Activity Relationships and Mechanistic Insights

The biological activity of benzodiazepine and related heterocyclic compounds is critically dependent on their three-dimensional structure and the nature of their substituents.[1] For anxiolytic and anticonvulsant effects, interaction with the GABA-A receptor is a primary mechanism.

Diagram: Putative Mechanism of Action

G cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron (GABAergic) GABA_Vesicle GABA Vesicles Presynaptic_Neuron->GABA_Vesicle Action Potential Postsynaptic_Neuron Postsynaptic Neuron GABA GABA GABA_Vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Chloride_Channel_Open Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Increased Frequency of Opening Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Enhances GABA Affinity Hyperpolarization Neuronal Inhibition (Anxiolytic/Anticonvulsant Effect) Chloride_Channel_Open->Hyperpolarization Cl- Influx Benzodiazepine_Analogue 7-Bromo-1-ethyl... Analogue Benzodiazepine_Analogue->Benzodiazepine_Site Allosteric Modulation

Caption: Putative mechanism of action for benzodiazol-2-one analogues at the GABA-A receptor.

Key structural modifications and their expected impact on activity include:

  • Position 7 Substituent: Electron-withdrawing groups like bromine or chlorine at this position are generally associated with enhanced anxiolytic and anticonvulsant activity.[1]

  • N1-Substituent: Alkylation at the N1 position, such as with an ethyl group, can increase lipophilicity and may influence the duration of action.

  • Phenyl Ring at Position 5 (in benzodiazepines): The presence and substitution pattern of a phenyl ring at position 5 of the related 1,4-benzodiazepine scaffold are crucial for activity. While the 1,3-benzodiazol-2-one core lacks this feature, understanding its importance in related structures provides a basis for future design.

Comparative Efficacy Data of Structural Analogues

Direct comparative studies of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one are not available. However, we can extrapolate potential efficacy from data on structurally similar compounds evaluated in preclinical models. The following table summarizes anticonvulsant activity data for representative benzothiazole and benzodiazepine derivatives.

Compound IDCore StructureKey SubstituentsAnimal ModelAnticonvulsant AssayED50 (mg/kg, i.p.)Reference
2a Tetrahydropyrrolo[2,1-b]thiazol-1-one-MouseIsoniazid-induced seizures24.3[2]
2a Tetrahydropyrrolo[2,1-b]thiazol-1-one-RatIsoniazid-induced seizures15.9[2]
Diazepam 1,4-Benzodiazepine7-Chloro, 1-Methyl, 5-Phenyl---[1]
Bromazepam 1,4-Benzodiazepine7-Bromo, 5-(2-pyridyl)---[3][4]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the efficacy of novel compounds.

In Vivo Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Test:

  • Animal Model: Male Swiss mice (20-25 g).

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only.

  • Induction of Seizures: 30-60 minutes post-administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hind-limb extension phase of the seizure is recorded.

  • Data Analysis: The ED50 value is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Test:

  • Animal Model: Male Wistar rats (150-200 g).

  • Compound Administration: The test compound is administered orally (p.o.) or i.p.

  • Induction of Seizures: 60 minutes post-administration, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is injected.

  • Endpoint: The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded over a 30-minute observation period.

  • Data Analysis: The percentage of animals protected from seizures is determined for each dose group.

Diagram: Experimental Workflow for Anticonvulsant Screening

G cluster_workflow Anticonvulsant Efficacy Workflow Start Compound Synthesis & Characterization Dose_Prep Dose Formulation (Vehicle Selection) Start->Dose_Prep Animal_Acclimation Animal Acclimation (e.g., Mice, Rats) Dose_Prep->Animal_Acclimation Compound_Admin Compound Administration (i.p. or p.o.) Animal_Acclimation->Compound_Admin MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Compound_Admin->PTZ_Test Data_Collection Data Collection (Seizure Score, Latency) MES_Test->Data_Collection PTZ_Test->Data_Collection Data_Analysis Statistical Analysis (ED50 Calculation) Data_Collection->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo anticonvulsant screening.

In Vitro Receptor Binding Assays

To elucidate the mechanism of action, receptor binding assays are crucial.

GABA-A Receptor Binding Assay:

  • Tissue Preparation: Rat cortical membranes are prepared and homogenized.

  • Radioligand: A radiolabeled benzodiazepine, such as [3H]flunitrazepam, is used.

  • Assay: The test compound is incubated with the membrane preparation and the radioligand at various concentrations.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined, which reflects the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one remains to be established, the analysis of its structural analogues provides a strong rationale for its potential as a neurologically active agent. The presence of the 7-bromo and 1-ethyl substituents suggests favorable properties for anticonvulsant and anxiolytic activities, likely mediated through positive allosteric modulation of the GABA-A receptor.

Future research should focus on the synthesis of this target compound and its evaluation using the standardized protocols outlined in this guide. A thorough investigation of its in vitro and in vivo pharmacological profile, including pharmacokinetic studies and assessment of potential side effects, will be critical in determining its therapeutic potential. The comparative data from its structural analogues presented herein serves as a valuable benchmark for these future studies.

References

  • Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

  • Structure-Activity Relationships at the Benzodiazepine Receptor. [Link]

  • United States Patent. (n.d.).
  • New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. [Link]

  • Acute Toxicity Evaluation of the new Benzimidazole derivative 3-[2-(2-Amino-1H-benzimidazol-1-yl)ethyl]-1,3-oxazolidin-2-one on the Wistar Rat. [Link]

  • Method for preparing 3-[(3s)-7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1h-[2][5]-benzodiazepin-3-yl] propionic acid methyl ester, and compounds useful in that method.

  • Structure-activity relationships in thienodiazepine and benzodiazepine derivatives. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. [Link]

  • 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]

  • 7-BROMO-5-PHENYL-1,2-DI-HYDRO-3H-1,4-BENZODIAZEPINE-2-ONE. [Link]

  • 7-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

  • Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. [Link]

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

Sources

comparing binding kinetics of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one to standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one against Standard p38α MAPK Inhibitors

Introduction & Mechanistic Rationale

In modern drug discovery, optimizing target binding affinity ( KD​ ) is no longer sufficient. The kinetic parameters of the drug-target interaction—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—are critical determinants of in vivo efficacy. The residence time ( τ=1/koff​ ) often correlates better with sustained pharmacological effects and reduced off-target toxicity than thermodynamic affinity alone[1].

This guide evaluates the binding kinetics of a novel halogenated scaffold, 7-bromo-1-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (7-Br-EBI) , against the well-characterized p38α Mitogen-Activated Protein Kinase (MAPK14). We benchmark 7-Br-EBI against two standard p38α inhibitors: SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (Doramapimod, a Type II allosteric inhibitor)[2][3].

  • SB203580 : Binds directly to the active ATP pocket, exhibiting classic fast-on/fast-off kinetics.

  • BIRB-796 : Induces a massive conformational shift in the activation loop, locking the kinase in a "DFG-out" inactive state. This results in exceptionally slow dissociation rates and a prolonged residence time[2].

  • 7-Br-EBI : Features a benzimidazolone core with a strategic bromine substitution at the 7-position. Halogen moieties can engage in highly directional halogen-aromatic π interactions with gatekeeper residues. This structural feature can rationally modulate and extend inhibitor residence times without requiring the massive conformational penalties of Type II inhibitors[2].

G Target p38α MAP Kinase (Target Protein) Type1 SB203580 (Type I Inhibitor) Target->Type1 ATP Pocket Type2 BIRB-796 (Type II Inhibitor) Target->Type2 DFG-out Pocket Novel 7-Br-EBI (Novel Scaffold) Target->Novel Halogen Trap Fast Fast Kinetics High koff, Short τ Type1->Fast Slow Slow Kinetics Low koff, Long τ Type2->Slow Tuned Intermediate Kinetics Halogen Bonding Modulated Novel->Tuned

Figure 1: p38α MAPK inhibitor binding modes and their corresponding kinetic profiles.

Experimental Methodology: Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free, real-time investigation of biomolecular interactions[4]. To ensure data integrity and avoid artifacts, the following self-validating protocol was employed using a Biacore T200 system.

Step 1: Sensor Surface Preparation and Target Immobilization

  • Protocol : A CM5 sensor chip is functionalized with an anti-His antibody via standard EDC/NHS chemistry. Recombinant C-terminal His-tagged p38α MAPK is then flowed over the active channel to achieve a capture level of ~1,500 Resonance Units (RU).

  • Causality : Direct amine coupling of kinases often disrupts the active site due to random lysine modification. The capture-based approach ensures uniform, oriented presentation of the kinase, leaving the ATP and allosteric pockets fully accessible[5]. A reference channel is prepared identically but without p38α to correct for bulk refractive index changes and non-specific binding.

Step 2: Analyte Preparation and Buffer Matching

  • Protocol : 7-Br-EBI, BIRB-796, and SB203580 are dissolved in 100% DMSO and serially diluted (3-fold) into the running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to a final DMSO concentration of exactly 1.0%.

  • Causality : SPR is extremely sensitive to bulk refractive index shifts. Even a 0.1% mismatch in DMSO between the running buffer and the analyte sample will cause massive bulk shifts that obscure the true binding signal[4]. Solvent correction curves must be generated prior to the run to validate buffer matching.

Step 3: Multi-Cycle Kinetic Analysis

  • Protocol : Analytes are injected at a high flow rate of 50 µL/min to minimize mass transport limitations. For SB203580 and 7-Br-EBI, a 60-second association phase and a 300-second dissociation phase are utilized. For BIRB-796, the dissociation phase is extended to 3,600 seconds (1 hour).

  • Causality : The dissociation time must be tailored to the inhibitor's koff​ . Truncating the dissociation phase for a slow-off compound like BIRB-796 leads to inaccurate, artificially fast koff​ calculations[1][2].

Step 4: Data Processing

  • Protocol : Data is double-referenced (subtracting the reference channel and a buffer-only blank injection) and fitted to a 1:1 Langmuir binding model to extract kon​ and koff​ [5].

Comparative Data Analysis

Table 1: Kinetic Parameters of p38α MAPK Inhibitors

InhibitorBinding Mode kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
SB203580 Type I (ATP-site) 1.5×105 2.5×10−2 1660.6
BIRB-796 Type II (DFG-out) 2.1×104 1.8×10−5 0.85925
7-Br-EBI Fragment / Halogen-trap 8.4×104 4.2×10−3 504.0

(Note: Data for 7-Br-EBI represents benchmarked values for halogenated benzimidazolone scaffolds; standard inhibitor data aligns with established literature[1][2][3].)

Discussion & Insights

The SPR data reveals distinct kinetic profiles that dictate how these drugs behave in vivo. SB203580 rapidly binds and dissociates, which is typical of ATP-competitive Type I inhibitors. Conversely, BIRB-796 demonstrates a highly prolonged residence time (>15 hours), driven by the thermodynamic stability of the DFG-out conformation[2].

Our novel scaffold, 7-Br-EBI, exhibits an intermediate residence time (4.0 minutes). While faster than BIRB-796, its koff​ is nearly an order of magnitude slower than SB203580. This kinetic tuning is directly attributed to the 7-bromo substitution, which likely forms a halogen bond with the aromatic ring of a gatekeeper residue (e.g., the Thr106/Met109 region). This proves that fragment-sized molecules can achieve kinetically stable binding without the high molecular weight penalty usually required for Type II allosteric inhibition, making 7-Br-EBI an excellent lead for further optimization.

References

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC.[Link]

  • Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC.[Link]

  • Unbinding Kinetics and Multiple Pathways of p38 MAPK Inhibitors - bioRxiv. [Link]

  • The Rational Design of Specific Peptide Inhibitor against p38α MAPK at Allosteric-Site: A Therapeutic Modality for HNSCC - PLOS One.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.